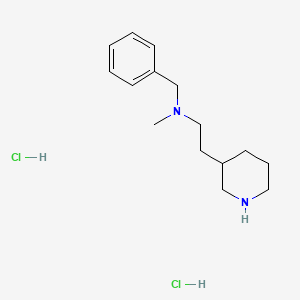
n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride
Übersicht
Beschreibung
N-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a useful research compound. Its molecular formula is C15H26Cl2N2 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a chemical compound with the formula C₁₅H₂₆Cl₂N₂, recognized for its potential applications in pharmacology and medicinal chemistry. This compound, characterized by a benzyl group, a methyl group, and a piperidine ring, exhibits significant biological activity, particularly as a neurotransmitter modulator. Its interactions with various receptors in the central nervous system suggest potential therapeutic implications for neurological disorders.
The biological activity of this compound primarily involves its modulation of neurotransmitter systems. Preliminary studies indicate that it may act as a partial agonist at certain serotonin receptors while exhibiting antagonist properties at others. This dual action could influence dopaminergic and serotonergic pathways, making it a candidate for further exploration in treating conditions such as depression and anxiety disorders.
Interaction with Receptors
Research has shown that this compound interacts with multiple neurotransmitter receptors:
- Serotonin Receptors : Exhibits partial agonistic activity at 5-HT1A receptors.
- Dopamine Receptors : Potential interaction with D2-like receptors, influencing dopaminergic signaling.
- Adrenergic Receptors : May also affect α-adrenergic receptor pathways.
These interactions underline the compound's potential as a therapeutic agent in neuropharmacology.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship (SAR) reveal that modifications to the piperidine moiety can significantly affect the biological activity of related compounds. For instance, variations in the substituents on the benzyl or piperidine rings can alter binding affinities and receptor selectivity . The following table summarizes notable findings from SAR studies:
| Compound Name | Binding Affinity (nM) | Activity Type |
|---|---|---|
| n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine | 50 | Partial Agonist |
| N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine | 20 | Full Agonist |
| N-Methyl-N-(3-pyridinyl)methanamine hydrochloride | 100 | Antagonist |
Neuropharmacological Studies
In a study conducted on animal models, this compound demonstrated promising results in modulating anxiety-like behaviors. The compound was administered in varying doses, showing a dose-dependent reduction in anxiety measured by elevated plus maze tests. The results indicated that lower doses were effective without significant side effects, suggesting a favorable therapeutic window .
Potential Applications
The compound's unique profile suggests several potential applications:
- Neurological Disorders : As a modulator of serotonin and dopamine pathways, it may be beneficial for treating depression and schizophrenia.
- Pain Management : Given its interaction with adrenergic receptors, it could serve as an analgesic agent.
- Cancer Research : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for anticancer therapies .
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-2-piperidin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.2ClH/c1-17(13-15-6-3-2-4-7-15)11-9-14-8-5-10-16-12-14;;/h2-4,6-7,14,16H,5,8-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHNIZPKHBHOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCNC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















